1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine
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Overview
Description
1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine is a compound that combines the structural features of piperazine and oxazole Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Oxazole is another heterocyclic compound, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine typically involves the reaction of 1-Cbz-piperazine with 1,3-oxazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can yield piperazine derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cbz-4-(1,3-oxazole-5-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Cbz-piperazine: A compound with a similar piperazine structure but lacking the oxazole moiety.
1,3-oxazole-5-carbonyl chloride: A compound with a similar oxazole structure but lacking the piperazine moiety.
1-Boc-piperazine: A compound with a similar piperazine structure but with a different protecting group.
Uniqueness
The presence of both nitrogen and oxygen atoms in the molecule allows for diverse interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
benzyl 4-(1,3-oxazole-5-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H17N3O4/c20-15(14-10-17-12-23-14)18-6-8-19(9-7-18)16(21)22-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
InChI Key |
GEBAIFITRRONKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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